2-Formylcinnamic acid

CAS No.: 130036-17-8; 28873-89-4

Cat. No.: VC5667771

Molecular Formula: C10H8O3

Molecular Weight: 176.171

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130036-17-8; 28873-89-4 |

|---|---|

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.171 |

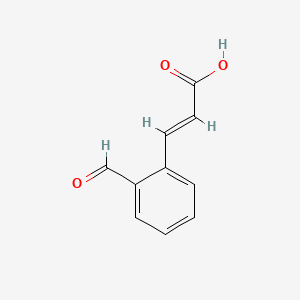

| IUPAC Name | (E)-3-(2-formylphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ |

| Standard InChI Key | ZIUMNQBNEUJSSL-AATRIKPKSA-N |

| SMILES | C1=CC=C(C(=C1)C=CC(=O)O)C=O |

Introduction

Nomenclature and Structural Characteristics

IUPAC Name and Synonyms

The systematic IUPAC name for 2-FCA is (E)-3-(2-formylphenyl)prop-2-enoic acid, reflecting its trans-configuration across the double bond. Common synonyms include:

Discrepancies in CAS registry numbers (28873-89-4 vs. 130036-17-8) across sources likely stem from differences in isomeric forms or database entries. The (E)-isomer (trans) is more commonly referenced in synthetic studies .

Molecular Structure and Key Features

The compound’s structure comprises:

-

A phenyl ring with a formyl (-CHO) group at the 2-position.

-

An α,β-unsaturated carboxylic acid moiety ().

-

A conjugated π-system extending across the benzene ring, double bond, and carbonyl groups, influencing its UV-Vis absorption and reactivity .

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 176.17 g/mol | |

| Melting Point | 57–59°C (trans), 124–125°C | |

| LogP (Partition Coefficient) | 1.60 | |

| Exact Mass | 176.04734 g/mol |

Synthesis and Industrial Production

Perkin Reaction Methodology

The Perkin reaction is the primary synthetic route, involving:

-

Reactants: 2-Nitrobenzaldehyde and acetic anhydride.

-

Base Catalyst: Sodium acetate or potassium carbonate.

-

Mechanism: Aldol condensation followed by dehydration to form the α,β-unsaturated acid.

Industrial-scale production optimizes this method for yields exceeding 70%, with purification via recrystallization from ethanol-water mixtures.

Alternative Synthetic Approaches

-

Wittig Reaction: Utilizes 2-formylbenzaldehyde and phosphonium ylides, though less common due to lower yields .

-

Oxidative Methods: Controlled oxidation of 2-vinylbenzaldehyde derivatives, as reported in early literature .

Chemical Reactivity and Functionalization

Aldehyde Group Reactions

The formyl group undergoes nucleophilic additions, enabling:

-

Schiff Base Formation: Reaction with primary amines to yield imines, useful in coordination chemistry.

-

Reduction: Conversion to a hydroxymethyl group () using NaBH₄ or LiAlH₄.

Carboxylic Acid Derivatives

-

Esterification: Methanol/H₂SO₄ catalysis produces methyl 2-formylcinnamate, a precursor for polymer applications.

-

Amide Formation: Coupling with amines via DCC (dicyclohexylcarbodiimide) activates the acid for peptide-like bonds.

Conjugated Double Bond Reactivity

-

Diels-Alder Reactions: Serves as a dienophile in cycloadditions with dienes like 1,3-butadiene.

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 2-formylhydrocinnamic acid.

Biological and Pharmacological Activities

Enzyme Inhibition

2-FCA demonstrates cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 18 µM), suggesting anti-inflammatory potential. Molecular docking studies indicate competitive binding at the enzyme’s arachidonic acid site.

Antimicrobial Properties

-

Bacterial Growth Inhibition: MIC (Minimum Inhibitory Concentration) values of 64 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Antifungal Activity: 80% growth reduction in Candida albicans at 100 µg/mL.

| Activity | Test System | Result | Source |

|---|---|---|---|

| COX-2 Inhibition | In vitro assay | IC₅₀ = 18 µM | |

| Antibacterial | S. aureus (ATCC 25923) | MIC = 64 µg/mL | |

| Antioxidant | DPPH radical scavenging | EC₅₀ = 120 µM |

Research Applications and Future Directions

Pharmaceutical Intermediates

2-FCA serves as a precursor for:

-

Coumarin Derivatives: Condensation with resorcinol yields fluorescent dyes for lysosomal tracking .

-

Anticancer Agents: Structural analogs show pro-apoptotic effects in HT-29 colon cancer cells.

Material Science

-

Metal-Organic Frameworks (MOFs): Coordination with Zn²⁺ or Cu²⁺ forms porous networks for gas storage.

-

Polymer Additives: Incorporation into polyesters enhances UV stability.

Environmental Chemistry

Studies by Bunce et al. (1997) highlight 2-FCA’s role in photocatalytic degradation of pollutants, leveraging its conjugated system for reactive oxygen species (ROS) generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume